2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid
Description
2,3-Dihydro-1H-pyrrolizine-1-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrrolizine core fused with a carboxylic acid group. It serves as the foundational structure for several pharmacologically active agents, most notably ketorolac (5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid), a nonsteroidal anti-inflammatory drug (NSAID) approved in 1989 for opioid-level pain management . Ketorolac exists as a racemate, with the (S)-enantiomer inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis and inflammation . Its molecular formula is C₁₅H₁₃NO₃ (average mass: 255.27 g/mol), and it is listed under CAS 74103-06-3 .
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h1-2,4,6H,3,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPSJTFQCGOIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . Another method involves the preparation of pyrrole-derived α,β-alkynyl ketones, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolizine derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Integral in the development of NSAIDs like ketorolac, which is used for pain management.
Industry: Employed in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid, particularly in its role as a precursor to ketorolac, involves the inhibition of prostaglandin synthesis. This is achieved through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, their substituents, pharmacological activities, and physicochemical properties:
Table 1: Structural and Functional Comparison of Pyrrolizine Derivatives
Key Findings:
Substituent Impact on Activity: The 5-aroyl group (e.g., benzoyl in ketorolac vs. p-anisoyl in anirolac) dictates COX affinity and anti-inflammatory potency. 1-Methoxy substitution (as in Ketorolac EP Impurity D) disrupts the carboxylic acid’s hydrogen-bonding capacity, rendering it inactive .
Stereochemical Considerations :
- Ketorolac’s (S)-enantiomer is responsible for >90% of COX inhibition, while the (R)-enantiomer is inactive. Racemic formulations are standard, but enantiopure forms are under investigation for reduced side effects .
Salt Formulations: The tromethamine salt of ketorolac improves aqueous solubility (critical for intravenous administration) and bioavailability.
Thermodynamic Properties :
- Ketorolac exhibits polymorphic forms with distinct fusion enthalpies (e.g., Form I: 28.62 kJ/mol; Form II: 171.74 kJ/mol), impacting its crystallization and stability .
Biological Activity
2,3-Dihydro-1H-pyrrolizine-1-carboxylic acid (also known as ketorolac salt) is an important compound in medicinal chemistry, primarily recognized for its role as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) like ketorolac. This article explores its biological activities, mechanisms of action, and implications in pharmaceutical research.
Chemical Structure
The compound features a bicyclic structure consisting of a pyrrolidine ring fused with a carboxylic acid group. This unique structure contributes to its biological properties, particularly in inhibiting cyclooxygenase (COX) enzymes.
This compound functions primarily through the inhibition of COX-1 and COX-2 enzymes. By blocking these enzymes, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This mechanism is crucial for its application in pain management and anti-inflammatory therapies .
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. It has been shown to effectively inhibit the growth of oral squamous cell carcinoma (OSCC) cell lines while sparing normal human oral keratinocytes (HOK), indicating its selective cytotoxicity towards cancer cells .
Table 1: IC50 Values of Ketorolac Salt in Different Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| H357 (OSCC) | 2.6 |
| SCC-4 | 7.1 |
| SCC-9 | 8.1 |
| HOK (Normal) | No effect |
This table summarizes the cytotoxic effects of ketorolac salt on various cell lines, demonstrating its potential as an anti-cancer agent.
Role in Cancer Research
In addition to its analgesic properties, this compound has been implicated in cancer research. Studies have highlighted its ability to downregulate DDX3 protein expression, a factor associated with tumor progression and invasiveness in cancers such as hepatocellular carcinoma (HCC). The inhibition of DDX3 by ketorolac salt leads to increased expression of E-cadherin, which is crucial for maintaining epithelial integrity and preventing metastasis .
Study on Oral Cancer
A pivotal study investigated the effects of ketorolac salt on H357 cells, revealing that treatment with this compound significantly inhibited cell growth and induced apoptosis. The study utilized acridine orange and ethidium bromide staining to confirm cell death, providing visual evidence of the compound's effectiveness against cancer cells .
Mechanistic Insights
Another research effort focused on elucidating the interaction between DDX3 and ketorolac salt. The study found that ketorolac salt inhibits the ATPase activity of DDX3 in a dose-dependent manner, suggesting a direct interaction that may contribute to its therapeutic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
